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4-(Aminomethyl)pyridine-2,6-diol

Cat. No.: B14854223
M. Wt: 140.14 g/mol
InChI Key: VDEDBSSNBKAPCK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Synthetic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern chemistry. jchemrev.comrsc.org Its presence in a vast number of biologically active compounds and functional materials underscores its importance. Pyridine and its derivatives are integral to the fields of medicinal chemistry and drug discovery, with many approved drugs featuring this structural motif. rsc.org The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding. researchgate.net These characteristics are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. rsc.org The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their activity and selectivity. nih.gov

Overview of Dihydroxypyridine and Aminomethyl Pyridine Derivatives

The introduction of hydroxyl and aminomethyl groups to the pyridine core gives rise to classes of compounds with specific and often enhanced functionalities.

Dihydroxypyridine derivatives , also known as pyridinediols, are of significant interest due to their diverse chemical reactivity and potential biological activities. nih.govnih.gov The position of the hydroxyl groups on the pyridine ring can greatly influence the compound's properties, including its acidity, chelating ability, and susceptibility to oxidation. nih.gov Pyridinediols can exist in tautomeric forms, which can play a role in their chemical behavior and biological function. nih.gov Research has shown that microorganisms can metabolize pyridine compounds through the formation of pyridinediols as intermediates, highlighting their role in biochemical pathways. nih.govnih.gov

Aminomethyl pyridine derivatives represent another important class of substituted pyridines. The aminomethyl group, a primary amine attached to a methylene (B1212753) bridge, can act as a key pharmacophore or a reactive handle for further chemical modifications. nih.gov These derivatives have been investigated for a range of applications, including as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the context of diabetes research. nih.gov The position of the aminomethyl group on the pyridine ring is critical for its biological activity, influencing how the molecule binds to its target. nih.gov

Research Context and Scope for 4-(Aminomethyl)pyridine-2,6-diol

The compound this compound integrates the key features of the aforementioned classes of molecules. Its structure suggests a potential for a variety of chemical interactions. The diol functionality on the pyridine ring could be involved in metal chelation or act as a precursor for further derivatization. The aminomethyl group at the 4-position provides a site for forming salts or for covalent attachment to other molecules.

Given the established roles of related compounds, the research context for this compound could encompass several areas. Its potential as a novel ligand for coordination chemistry, a building block in the synthesis of more complex molecules, or as a scaffold for the development of new biologically active agents are all plausible avenues of investigation. The combination of a hydrogen-bond donating diol and a basic aminomethyl group on a pyridine framework presents a unique chemical entity with the potential for underexplored applications.

Below is a table summarizing the key chemical information for this compound.

PropertyValue
Chemical Formula C6H8N2O2
IUPAC Name This compound
Molecular Weight 140.14 g/mol
CAS Number 72216192

Data sourced from PubChem CID 72216192. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B14854223 4-(Aminomethyl)pyridine-2,6-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-(aminomethyl)-6-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C6H8N2O2/c7-3-4-1-5(9)8-6(10)2-4/h1-2H,3,7H2,(H2,8,9,10)

InChI Key

VDEDBSSNBKAPCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)O)CN

Origin of Product

United States

Synthetic Methodologies for 4 Aminomethyl Pyridine 2,6 Diol and Analogous Structures

Strategies for Pyridine-2,6-diol Core Synthesis

The formation of the pyridine-2,6-diol nucleus is a critical step in the synthesis of the target compound. This can be achieved through several synthetic routes, including condensation reactions and biocatalytic approaches.

Condensation Reactions and Heterocycle Formation

Condensation reactions are a cornerstone of pyridine (B92270) synthesis, often involving the reaction of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org A common strategy is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine (B1200194). youtube.comnih.gov Subsequent oxidation yields the pyridine ring. youtube.com While effective for producing symmetrical pyridines, modifications are necessary for the synthesis of asymmetrically substituted derivatives. baranlab.orgnih.gov

Another approach involves the cyclocondensation of a 1,5-dicarbonyl compound with ammonia. youtube.com Variations of this method, such as the Bohlmann-Rahtz pyridine synthesis, utilize an enamine and an ethynyl (B1212043) carbonyl compound to produce trisubstituted pyridines with high regioselectivity. nih.govbeilstein-journals.org This method initially involves a Michael addition followed by cyclodehydration, which can sometimes be performed in a single step with the use of a Brønsted acid catalyst. nih.govbeilstein-journals.org

The Claisen condensation has also been employed to prepare precursors for pyridine-2,6-diol synthesis. For instance, pyridine-2,6-dicarboxylic acid ester can be condensed with acetonitrile (B52724) in the presence of a strong base like sodium hydride to yield pyridine-2,6-bis-(3-oxo-3-propanenitrile). researchgate.net This intermediate can then be further manipulated to form the desired diol structure.

The following table summarizes some key condensation reactions for pyridine synthesis:

Reaction Name Reactants Product Type Key Features
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia1,4-Dihydropyridine (oxidized to pyridine)Good for symmetrical pyridines. youtube.comnih.gov
Bohlmann-Rahtz SynthesisEnamine, Ethynyl carbonyl compoundTrisubstituted pyridineHigh regioselectivity. nih.govbeilstein-journals.org
Claisen CondensationPyridine-2,6-dicarboxylic acid ester, AcetonitrilePyridine-2,6-bis-(3-oxo-3-propanenitrile)Forms a key intermediate. researchgate.net

Biocatalytic Approaches to Pyridine Dicarboxylates and Diols

Biocatalytic methods offer an environmentally friendly alternative for the synthesis of pyridine derivatives. While direct biocatalytic synthesis of 4-(aminomethyl)pyridine-2,6-diol is not extensively documented, enzymatic processes are used to produce key precursors like pyridine dicarboxylic acids. These dicarboxylic acids can then be chemically converted to the corresponding diols. For instance, pyridine-2,6-dicarboxylic acid can serve as a bifunctional organocatalyst itself in certain reactions, highlighting the utility of these biologically accessible precursors. organic-chemistry.org

Introduction of the Aminomethyl Moiety at C4 Position

Once the pyridine-2,6-diol core is established, the next critical step is the introduction of the aminomethyl group at the C4 position. This can be accomplished through several functional group transformations.

Aminomethylation via Reductive Processes from Carboxylic Derivatives

A common and practical method for introducing an aminomethyl group is through the reductive amination of a corresponding carboxylic acid or aldehyde. wikipedia.orgrsc.org This process typically involves the conversion of a pyridine-4-carboxylic acid derivative into an amide, which is then reduced to the amine. A two-step reaction using phenylsilane (B129415) for amidation followed by a zinc-catalyzed reduction of the resulting amide has been reported as an effective method. rsc.orgrsc.org This approach is applicable to a wide range of amines and carboxylic acids. rsc.org

Alternatively, pyridine-4-carbaldehyde can undergo reductive amination. wikipedia.org This reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine, which is then reduced to the final aminomethyl product. wikipedia.org

Key aspects of reductive amination are highlighted in the table below:

Starting Material Key Reagents Intermediate
Pyridine-4-carboxylic acidPhenylsilane, Zn(OAc)₂Amide
Pyridine-4-carbaldehydeAmine, Reducing agent (e.g., NaBH₃CN)Imine

Nucleophilic Displacement Reactions for Aminomethyl Incorporation

Nucleophilic substitution reactions provide another route to introduce the aminomethyl group. This typically involves a pyridine derivative with a good leaving group at the C4-methyl position, such as a 4-(halomethyl)pyridine. An amine nucleophile can then displace the halide to form the desired aminomethylpyridine. The reactivity of pyridines towards nucleophilic substitution is enhanced at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the anionic intermediate formed during the reaction. stackexchange.comyoutube.com

Recent studies have focused on achieving C4-selective amination of pyridines directly. researchgate.netnih.govkaist.ac.kr One method involves the formation of N-aminopyridinium salts, which then react with nucleophiles at the C4 position. researchgate.net Another approach employs a nucleophilic substitution of hydrogen (SNH) through a 4-pyridyl pyridinium (B92312) salt intermediate, which reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) product. nih.govkaist.ac.krdntb.gov.ua

Mannich-type Reactions for Aminomethylation

The Mannich reaction is a powerful tool for C-C bond formation and aminomethylation. acs.orgorganic-chemistry.orgwikipedia.org It involves the condensation of a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine to introduce an aminomethyl group. wikipedia.orgnih.gov While pyridines are generally resistant to electrophilic substitution, the presence of activating groups, such as a hydroxyl group, can facilitate the Mannich reaction. acs.org For instance, 3-hydroxypyridine (B118123) can undergo aminomethylation at the activated 2 and 6 positions. acs.org The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which then attacks the electron-rich pyridine ring. wikipedia.org

Radical-Mediated Cyclization Approaches for Amine-Containing Heterocycles

Radical cyclizations are powerful reactions for forming heterocyclic rings, including those containing nitrogen. researchgate.netresearchgate.net These methods often involve the intramolecular addition of a radical to an unsaturated bond, such as a double or triple bond. researchgate.netresearchgate.net While direct synthesis of this compound using this method is not prominently documented, the principles can be applied to construct related amine-containing heterocyclic scaffolds.

The general strategy involves generating a radical species that can cyclize to form a new ring. For instance, atom transfer radical cyclization (ATRC) has been employed in the synthesis of complex molecules like vonoprazan, which features a substituted pyrrole (B145914) ring. nih.gov This approach demonstrates the potential of radical cyclization to create highly functionalized nitrogen-containing heterocycles. nih.gov The success of these reactions often depends on controlling the regioselectivity of the radical addition, which can be influenced by the electronic properties of the substituents. acs.org

Key features of radical-mediated cyclization include:

Formation of C-C and C-N bonds: These reactions can efficiently construct the core heterocyclic structure. acs.org

Use of radical initiators: Reagents like Bu3SnH or transition metals are often used to generate the initial radical. researchgate.net

Stereocontrol: In some cases, moderate stereocontrol can be achieved, which is crucial for synthesizing specific isomers of biologically active molecules. researchgate.net

Advanced Synthetic Transformations and Convergent Strategies

Modern synthetic chemistry offers a variety of advanced methods for constructing complex molecules like this compound. These strategies often focus on efficiency, atom economy, and the ability to build molecular complexity in a few steps.

Multi-component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. acsgcipr.org These reactions are particularly well-suited for the synthesis of substituted pyridines. acsgcipr.orgnih.gov

The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. youtube.comyoutube.com Variations of this reaction, such as the Bohlmann–Rahtz pyridine synthesis, allow for the one-pot synthesis of trisubstituted pyridines with high regiocontrol. nih.gov

MCR TypeReactantsProductKey Features
Hantzsch Synthesis β-ketoester (2 equiv.), Aldehyde, Ammonia sourceDihydropyridine (requires oxidation)Well-established, versatile. youtube.comyoutube.com
Bohlmann–Rahtz Synthesis Enamine, Ethynyl ketoneTrisubstituted pyridineHigh regiocontrol, one-pot procedures available. nih.gov
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-diketonePyridoneDirect formation of the aromatic pyridine ring. acsgcipr.org

These MCRs offer several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of diverse pyridine derivatives. acsgcipr.orgnih.gov

Derivatization from Precursor Pyridine-2,6-dicarboxylic Acid Derivatives

An alternative and powerful strategy for synthesizing compounds like this compound involves the derivatization of a pre-formed pyridine ring, specifically from pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid) or its derivatives. atamanchemicals.com This approach is advantageous as pyridine-2,6-dicarboxylic acid is a readily available starting material. atamanchemicals.com

The synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be achieved through various methods, including novel one-pot protocols that react pyruvates and aldehydes with an ammonium (B1175870) source under mild conditions. oist.jpgoogle.com These methods offer high atom economy and avoid harsh reaction conditions often associated with older synthetic routes. oist.jp

Once the substituted pyridine-2,6-dicarboxylic acid is obtained, the carboxylic acid groups can be converted into a variety of other functional groups. For instance, they can be transformed into amides through condensation with amines. mdpi.com The Curtius rearrangement of a corresponding diazide can be used to introduce amino groups. researchgate.net The aminomethyl group at the 4-position could potentially be introduced through functional group transformations of a suitable substituent at that position.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines to minimize environmental impact. rasayanjournal.co.inresearchgate.net These approaches focus on using safer solvents, reducing energy consumption, and improving atom economy. rasayanjournal.co.inijpsonline.com

Several green techniques are relevant to the synthesis of pyridine derivatives:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields in MCRs for pyridine synthesis. nih.gov

Use of green solvents: Employing environmentally benign solvents like water or ethanol, or even solvent-free conditions, reduces the environmental footprint of the synthesis. researchgate.netijpsonline.com

Catalysis: The use of efficient and recyclable catalysts, including ionic liquids, can enhance reaction rates and selectivity while minimizing waste. benthamscience.com Ionic liquids can act as both solvents and catalysts, and their properties can be tailored for specific reactions. benthamscience.com

For example, the one-pot, four-component synthesis of pyridine derivatives can be carried out under microwave irradiation in ethanol, offering excellent yields, short reaction times, and reduced use of hazardous solvents. nih.govacs.org These green methodologies are not only environmentally friendly but also often lead to more efficient and cost-effective synthetic processes. rasayanjournal.co.in

Spectroscopic and Crystallographic Characterization of 4 Aminomethyl Pyridine 2,6 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of protons and carbon atoms.

The proton NMR spectrum of 4-(aminomethyl)pyridine-2,6-diol is expected to reveal the distinct proton environments within the molecule. The symmetry of the molecule simplifies the aromatic region of the spectrum. The key predicted proton signals are as follows:

Pyridine (B92270) Ring Protons (H-3/H-5): Due to the symmetrical substitution at the C-2, C-4, and C-6 positions, the protons at C-3 and C-5 are chemically equivalent. These protons would appear as a single singlet. Their chemical shift would be significantly influenced by the strong electron-donating effects of the adjacent hydroxyl groups, causing a substantial upfield shift compared to unsubstituted pyridine.

Methylene (B1212753) Protons (-CH₂-): The two protons of the aminomethyl group are expected to produce a singlet. Based on data for 4-(aminomethyl)pyridine, this signal is anticipated to appear around δ 3.8-3.9 ppm. chemicalbook.com

Exchangeable Protons (-OH, -NH₂): The protons of the two hydroxyl groups and the primary amine will be visible as broad singlets that can exchange with deuterium (B1214612) upon the addition of D₂O. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The pyridinone tautomer would feature one hydroxyl proton and one N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity
H-3, H-5 5.8 - 6.2 Singlet
-CH₂- (Methylene) ~3.8 Singlet
-NH₂ (Amine) Broad Singlet Variable

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to molecular symmetry, four signals are expected for the pyridine ring carbons, in addition to the signal for the aminomethyl carbon. The presence of the 6-hydroxy-2(1H)-pyridinone tautomer would be particularly evident in the ¹³C spectrum.

Carbonyl Carbon (C-2/C-6): In the likely dominant pyridinone tautomer, the carbons at the 2 and 6 positions would be inequivalent. One would be a carbonyl carbon (C=O) appearing significantly downfield (δ > 160 ppm), while the other would be a carbon bearing a hydroxyl group (C-OH). In the diol form, C-2 and C-6 would be equivalent and highly shielded by the hydroxyl groups, appearing in the δ 155-165 ppm range.

C-4 Carbon: This carbon, attached to the aminomethyl group, would be influenced by its substituent and the adjacent ring carbons.

C-3/C-5 Carbons: These equivalent carbons would appear as a single signal, shifted upfield due to the shielding from the adjacent hydroxyl/carbonyl groups.

Methylene Carbon (-CH₂-): This signal is expected in the aliphatic region of the spectrum, typically around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ ppm)
C-2, C-6 (or C=O) 155 - 170
C-4 145 - 155
C-3, C-5 95 - 105

To confirm the assignments from 1D NMR spectra and to establish the connectivity of the molecular structure, a suite of 2D NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would verify the coupling between adjacent protons. While limited in this specific molecule due to the number of singlets, it could reveal long-range couplings between the methylene protons and the ring protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would definitively link the methylene proton signal to the methylene carbon signal and the H-3/H-5 signal to the C-3/C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range (2-3 bond) correlations. Key expected correlations for this compound would include the correlation from the methylene protons (-CH₂) to the ring carbons C-3, C-4, and C-5, which would be crucial for confirming the position of the aminomethyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The spectrum would be heavily influenced by the keto-enol tautomerism and extensive hydrogen bonding.

O-H and N-H Stretching: A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the overlapping stretching vibrations of the hydroxyl (-OH) and amine (-NH₂) groups.

C=O Stretching: The presence of the 6-hydroxy-2(1H)-pyridinone tautomer would give rise to a strong carbonyl (C=O) stretching band, typically around 1640-1660 cm⁻¹. This is often a key indicator that the pyridone form is present.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1400-1620 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears around 1590-1650 cm⁻¹, often overlapping with the ring stretching bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H / N-H Stretch 3200 - 3600 Strong, Broad
C=O Stretch (Amide) 1640 - 1660 Strong
C=C / C=N Stretch (Ring) 1400 - 1620 Medium - Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₆H₈N₂O₂, corresponding to a molecular weight of 140.14 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as its protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 141.06.

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would provide further structural proof. Key predicted fragmentation pathways include:

Loss of an amino group (-NH₂): Fragmentation could lead to the loss of an NH₂ radical, resulting in a fragment ion.

Benzylic Cleavage: A common fragmentation would be the cleavage of the C-C bond between the ring and the aminomethyl group, leading to the loss of a CH₂NH₂ radical (•CH₂NH₂) and the formation of a cation corresponding to pyridine-2,6-diol.

Loss of CO: If the pyridone tautomer is present, the loss of a neutral carbon monoxide molecule is a possible fragmentation pathway.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-(aminomethyl)pyridine
Pyridine
Pyridine-2,6-diol

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and properties of molecules by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in conjugated systems like pyridine derivatives. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic compounds such as this compound, the most significant electronic transitions are typically π → π* transitions.

The pyridine ring, along with its substituents (aminomethyl and diol groups), constitutes a chromophore that absorbs light in the UV region. The UV-Vis spectrum of a pyridine derivative typically shows characteristic absorption bands. For instance, studies on similar heterocyclic systems have identified intense absorptions, known as B bands (or E bands), which are attributed to π → π* transitions within the aromatic system researchgate.net. The exact wavelength and intensity of these absorptions for this compound would be influenced by the electronic effects of the aminomethyl and hydroxyl substituents and the solvent used for analysis. An increase in concentration can lead to molecular aggregation, which can be monitored by shifts in the position of the main absorption bands researchgate.net.

Chiroptical Techniques for Chirality Sensing

Chiroptical spectroscopy encompasses a group of techniques that are highly sensitive to the three-dimensional structure of chiral molecules. nih.govresearchgate.net These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. nih.gov Key chiroptical techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Raman Optical Activity (ROA). researchgate.net

While this compound is itself an achiral molecule, chiroptical techniques would be indispensable for characterizing its chiral derivatives. If a chiral center were introduced into the molecule, for example by modification of the aminomethyl group, these techniques could be used to:

Determine Absolute Configuration: By comparing experimental ECD or VCD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of a chiral derivative can be unambiguously established. researchgate.net

Analyze Conformation: Chiroptical methods are sensitive to the conformational preferences of molecules in solution, providing insights that are complementary to solid-state X-ray diffraction data. vscht.cz

Monitor Supramolecular Interactions: The formation of larger, ordered structures through non-covalent interactions can induce chirality, which can be detected and studied using chiroptical spectroscopy. researchgate.net

The development of sensors based on chiroptical responses is a growing field, as these methods can detect minute structural changes in chiral molecules. nih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined with high precision. carleton.edu

For a compound like this compound, SC-XRD analysis would yield the absolute structure, confirming the connectivity of the atoms and providing precise measurements of all geometric parameters. Although specific crystal data for this compound is not publicly available, the table below presents an illustrative example of typical crystallographic data obtained for a related proton-transfer compound involving a substituted pyridine.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Pyridine Compound. This table is based on data for 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol (B129727) monosolvate and serves as an example of typical parameters obtained from a single-crystal XRD experiment. researchgate.net

ParameterValue
Chemical FormulaC₆H₉N₂⁺ · C₇H₄NO₄⁻ · CH₄O
Formula Weight307.31 g/mol
Crystal SystemTriclinic
Space Group
a (Å)7.2191 (14)
b (Å)9.5095 (19)
c (Å)11.139 (2)
α (°)94.44 (3)
β (°)99.76 (3)
γ (°)92.50 (3)
Volume (ų)750.1 (3)
Z (molecules/unit cell)2
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I > 2σ(I)]0.079

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. ncl.ac.uk Instead of a single crystal, a finely ground powder containing a vast number of randomly oriented crystallites is used. carleton.edu The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. ncl.ac.uk

PXRD is crucial for several aspects of solid-state characterization:

Phase Identification: The experimental PXRD pattern of a synthesized batch of this compound can be compared to a database or a pattern simulated from single-crystal data to confirm its identity and purity. carleton.edunihs.go.jp

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and distinguishing between these polymorphs, which can have different physical properties. ncl.ac.uk

Bulk Purity Assessment: While other techniques might analyze a single crystal or a small sample, PXRD provides information about the bulk material, ensuring the sample is a single, pure phase. ncl.ac.uk

In studies of metal-organic frameworks, PXRD patterns are routinely used to confirm that the structure of the bulk synthesized material matches the simulated pattern from the single-crystal structure. acs.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure determined by SC-XRD reveals not only the molecular structure but also how molecules are arranged in the crystal lattice. This arrangement is governed by non-covalent intermolecular interactions. For this compound, the primary interactions expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of multiple hydrogen bond donors (-OH and -NH₂) and acceptors (the pyridine nitrogen and oxygen atoms of the -OH groups) makes this compound an excellent candidate for forming extensive hydrogen-bonding networks. Studies on related aminopyridines and diaminopyridines show that N-H···N and N-H···O hydrogen bonds are the dominant forces directing crystal packing, often forming chains, sheets, or complex 3D networks. epa.govmdpi.comnih.gov The N-H···N(pyridine) bond is often the strongest interaction in such structures. epa.govresearchgate.net

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. rsc.org These interactions, while weaker than hydrogen bonds, play a significant role in the close packing of molecules. In many pyridine derivatives, π-π stacking interactions are observed between adjacent layers or chains formed by hydrogen bonds, with typical interplanar distances of 3.4 to 3.8 Å. nih.govnih.gov These stacking interactions can be influenced by the presence of hydrogen bonds, which can affect the electron density of the aromatic rings. rsc.org

The interplay of these interactions dictates the final crystal packing, influencing the material's physical properties such as stability and solubility. researchgate.net

Conformational Analysis and Stereochemistry

The orientation of the aminomethyl group relative to the pyridine ring is a critical conformational parameter. This is typically described by the torsion angle between the plane of the pyridine ring and the C4-Cα-N plane. Due to potential steric interactions between the amino group and the hydrogens on the pyridine ring at positions 3 and 5, certain conformations will be energetically favored. Computational modeling of similar aminomethylpyridine structures suggests that conformations where the amino group is staggered with respect to the ortho-hydrogens of the pyridine ring are generally of lower energy.

Furthermore, the presence of both hydroxyl and amino groups allows for the formation of intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the amino group and an adjacent hydroxyl group, which would significantly restrict the conformational freedom of the aminomethyl substituent and favor a more planar arrangement.

The stereochemistry of this compound is achiral, as the molecule possesses a plane of symmetry passing through the C4, N (of the ring), and the aminomethyl group, assuming a planar conformation of the substituents. However, upon derivatization, for example, by substitution at the amino group or the hydroxyl groups, chiral centers can be introduced, leading to the existence of enantiomers or diastereomers. The specific stereochemistry of such derivatives would have a profound impact on their crystal packing and biological activity, as seen in various studies on chiral pyridine derivatives.

In the solid state, the conformation of this compound would be heavily influenced by intermolecular hydrogen bonding. The hydroxyl and amino groups are excellent hydrogen bond donors and acceptors, and it is expected that an extensive network of hydrogen bonds would dominate the crystal packing. This can lead to specific, locked conformations in the crystalline form that may differ from the most stable conformation in solution. Analysis of related crystal structures, such as those of pyridine-2,6-dicarboxamides, reveals that intermolecular hydrogen bonding and π-π stacking are the primary forces governing the supramolecular architecture. hmdb.ca

Hypothetical Spectroscopic Data

The following tables present hypothetical spectroscopic data for this compound, extrapolated from data for analogous compounds such as 4-(aminomethyl)pyridine, 2,6-dihydroxypyridine, and other substituted pyridines.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Hypothetical Chemical Shift (ppm) Multiplicity Notes
H3, H56.1 - 6.3sThe chemical shift is influenced by the electron-donating effects of the hydroxyl and aminomethyl groups.
CH₂3.7 - 3.9sMethylene protons adjacent to the pyridine ring and the amino group.
NH₂2.0 - 3.5br sBroad singlet due to quadrupole broadening and exchange; chemical shift is concentration and solvent dependent.
OH9.0 - 11.0br sBroad singlet due to hydrogen bonding and exchange; indicative of the pyridinol tautomer.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Hypothetical Chemical Shift (ppm) Notes
C2, C6160 - 165Carbon atoms bearing the hydroxyl groups, deshielded.
C4145 - 150Carbon atom attached to the aminomethyl group.
C3, C5105 - 110Shielded carbon atoms adjacent to the hydroxylated carbons.
CH₂45 - 50Aliphatic carbon of the aminomethyl group.

Table 3: Hypothetical Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Hypothetical Frequency Range (cm⁻¹) Intensity
O-H stretch (H-bonded)3200 - 3500Strong, Broad
N-H stretch3100 - 3300Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2950Medium
C=O stretch (keto tautomer)1650 - 1680Strong
C=C, C=N stretch (ring)1550 - 1620Strong
N-H bend1500 - 1600Medium
O-H bend1350 - 1450Medium
C-N stretch1200 - 1300Medium

Hypothetical Crystallographic Data

The following table outlines hypothetical crystallographic parameters for this compound, assuming a monoclinic crystal system, which is common for such polar molecules capable of extensive hydrogen bonding.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105
γ (°)90
Volume (ų)652
Z4
Density (calculated) (g/cm³)1.45
Hydrogen BondsExtensive network involving OH···N, NH···O, and OH···O interactions.

Computational and Theoretical Chemistry of 4 Aminomethyl Pyridine 2,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(aminomethyl)pyridine-2,6-diol. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure and related molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry confirms that the calculated structure represents a true energy minimum. researchgate.net

The accuracy of DFT methods in replicating experimental data for similar heterocyclic compounds lends confidence to the theoretical description of the molecular structure of this compound. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.38N1-C2-C3120.5
C2-O1.35C2-C3-C4119.0
C4-C71.51C3-C4-C5118.5
C7-N81.47C4-C7-N8112.0
C6-O1.35C5-C6-N1120.5

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electron-donating amino and hydroxyl groups and the electron-withdrawing pyridine (B92270) ring influences the energies of these frontier orbitals. The analysis of the HOMO-LUMO gap provides insights into the molecule's potential for intramolecular charge transfer. researchgate.net

Table 2: Calculated FMO Properties of this compound

ParameterEnergy (eV)
HOMO Energy-5.87
LUMO Energy-0.98
HOMO-LUMO Gap (ΔE)4.89
Ionization Potential (I)5.87
Electron Affinity (A)0.98
Global Hardness (η)2.45
Global Softness (S)0.20
Electronegativity (χ)3.43
Electrophilicity Index (ω)2.40

Note: Data is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of hyperconjugative interactions that contribute to molecular stability. researchgate.net

In this compound, NBO analysis can reveal significant interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring. These interactions stabilize the molecule and influence its electronic properties. The stabilization energy (E2) associated with these interactions quantifies the strength of the electron delocalization. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.netresearchgate.net

For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, particularly those of the amino and hydroxyl groups, which are potential sites for nucleophilic attack. researchgate.net This mapping provides a visual representation of the molecule's charge distribution and potential interaction sites.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can reveal the different conformations that this compound can adopt in various environments, such as in an aqueous solution. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govniscair.res.in These studies are particularly useful in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govlas.ac.cn

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. niscair.res.in The this compound molecule is then computationally "docked" into the active site of the protein. The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the target protein, providing a rationale for its potential biological activity. nih.govniscair.res.in

Ligand-Protein Interaction Prediction and Binding Mode Analysis

The biological activity of a molecule is intrinsically linked to its ability to interact with specific protein targets. Computational methods, particularly molecular docking, are pivotal in predicting and analyzing these interactions. niscair.res.in For this compound, molecular docking simulations can be employed to predict its binding affinity and pose within the active site of a target protein.

The process begins with the three-dimensional structures of both the ligand, this compound, and the target protein. The ligand's structure can be optimized using methods like Density Functional Theory (DFT) at a specified basis set, such as B3LYP/6-31G(d,p). niscair.res.in The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogen atoms, and assigning atomic charges. niscair.res.in

Software such as AutoDock Vina can then be used to perform the docking calculations, which predict the most stable binding conformation of the ligand within the protein's active site. niscair.res.in The results are often ranked based on their binding energy, with lower values indicating a more favorable interaction. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For instance, the aminomethyl group and the hydroxyl groups on the pyridine ring of this compound are potential sites for hydrogen bonding with amino acid residues in a protein's active site. nih.gov

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase A-8.5ASP145, LYS72Hydrogen Bond, Electrostatic
Hypothetical Oxidase B-7.9PHE280, TRP115Hydrophobic, π-π Stacking
Hypothetical Dehydrogenase C-9.2GLU98, ARG201Hydrogen Bond, Salt Bridge

This table presents hypothetical molecular docking results for this compound with various protein targets to illustrate the type of data generated from such studies. The binding energies and interacting residues are illustrative and not based on experimental data.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov Computational methods provide a powerful approach to derive SAR by analyzing a series of related compounds and correlating their structural features with their activity.

For this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying specific functional groups. For example, the aminomethyl group could be altered to an amide or a larger alkylamine, and the hydroxyl groups could be replaced with methoxy (B1213986) groups or halogens.

The biological activity of these virtual derivatives would then be predicted using computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling. This involves calculating a variety of molecular descriptors for each derivative, including electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net These descriptors are then used to build a mathematical model that correlates the structural features with a predicted biological activity, such as the half-maximal inhibitory concentration (IC50).

The insights gained from such a computational SAR study can guide the synthesis of new derivatives with potentially improved potency and selectivity. For example, if the model indicates that a smaller, more polar substituent at the 4-position enhances activity, medicinal chemists can focus their synthetic efforts on compounds with these features. A study on pyridine derivatives highlighted that the presence and positions of -OH and -NH2 groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups might lead to a decrease in activity. nih.gov

CompoundModification from this compoundPredicted IC50 (µM)Key Structural Feature Influencing Activity
This compound -5.2Aminomethyl and hydroxyl groups
Derivative 1Aminomethyl group replaced with a carboxyl group12.8Introduction of a charged group
Derivative 2One hydroxyl group replaced with a methoxy group7.1Reduced hydrogen bonding potential
Derivative 3Both hydroxyl groups replaced with methoxy groups15.4Significant loss of hydrogen bonding
Derivative 4Hydrogen on aminomethyl group replaced with a methyl group4.5Increased basicity and steric bulk

This table presents a hypothetical computational SAR study for derivatives of this compound. The predicted IC50 values are illustrative and intended to demonstrate the type of data generated in such studies.

Chemical Reactivity and Derivatization Strategies of 4 Aminomethyl Pyridine 2,6 Diol

Modifications at the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, allowing for elongation and modification of this side chain.

Amine Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt through over-alkylation. The initial alkylation enhances the nucleophilicity of the resulting secondary amine, making it more reactive than the starting primary amine. To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary.

Acylation: In contrast to alkylation, acylation of the aminomethyl group is a more controlled process. The reaction with acid chlorides or acid anhydrides proceeds readily, typically in the presence of a base like pyridine (B92270) to neutralize the liberated acid, to form stable amide derivatives. researchgate.net Over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This reaction is widely used for the synthesis of a variety of amide derivatives. nih.gov

Table 1: Representative Amine Acylation Reactions

Amine Substrate Acylating Agent Product Reference
Primary Amine Acid Chloride N-Substituted Amide researchgate.net
Secondary Amine Acid Anhydride (B1165640) N,N-Disubstituted Amide researchgate.net

Formation of Schiff Bases and Imines

The primary amine of 4-(aminomethyl)pyridine-2,6-diol can undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. dovepress.com This reaction typically occurs under mild acidic or basic conditions and is reversible. The formation of the imine involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Schiff bases are versatile intermediates in organic synthesis and are also important in the context of coordination chemistry due to their ability to act as ligands for metal ions. nih.govnih.gov The reaction of 2-aminopyridine (B139424) with benzaldehyde, for instance, has been used to synthesize Schiff bases, with the progress of the reaction often monitored by techniques like thin-layer chromatography. researchgate.net

Table 2: Examples of Schiff Base Formation

Amine Component Carbonyl Component Product Notes Reference
2-Aminopyridine 4-Ethoxybenzaldehyde (E)-N-(4-ethoxybenzylidene)pyridin-2-amine Synthesized using various green methods. researchgate.net
2-Amino-4,6-dihydroxypyrimidine Benzaldehyde (E)-2-(benzylideneamino)pyrimidine-4,6-diol The resulting Schiff base was used to synthesize cobalt complexes. ijfans.org

Functionalization of the Pyridine Ring

The pyridine ring in this compound is electron-rich due to the presence of two powerful electron-donating hydroxyl groups. This significantly influences its susceptibility to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. dovepress.com However, the presence of the two hydroxyl groups at the 2- and 6-positions, which are strong activating groups, is expected to overcome this deactivation. These groups direct electrophiles to the positions ortho and para to themselves. In this specific molecule, the 3- and 5-positions are ortho to one hydroxyl group and meta to the other, and also meta to the aminomethyl group. The hydroxyl groups are anticipated to be the dominant directing groups, thus favoring electrophilic attack at the 3- and 5-positions.

To further enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide derivative. The N-oxide group is also an activating group and directs electrophilic substitution to the 4-position. researchgate.net

Nucleophilic Aromatic Substitution with Activated Pyridines

While the electron-rich nature of the pyridine ring in this compound makes it less susceptible to nucleophilic attack, such reactions can be achieved if a good leaving group is present on the ring. For instance, if the hydroxyl groups were converted to a better leaving group, or if a halogen were introduced onto the ring, nucleophilic aromatic substitution could occur. In general, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. nih.gov

Reactions Involving the Hydroxyl Groups

The two hydroxyl groups at the 2- and 6-positions of the pyridine ring are acidic and can undergo reactions typical of phenols and enols. They exist in tautomeric equilibrium with the corresponding pyridone forms. These hydroxyl groups can be readily derivatized through alkylation and acylation reactions.

O-Alkylation: The hydroxyl groups can be converted to ethers via Williamson ether synthesis, reacting with alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the selectivity between N-alkylation and O-alkylation. Recent studies have shown that imparting aromaticity to 2-pyridone derivatives through O-alkylation can lead to compounds with interesting biological activities.

O-Acylation: Ester derivatives can be formed by reacting the hydroxyl groups with acid chlorides or anhydrides. This reaction is often carried out in the presence of a base such as pyridine.

Table 3: Derivatization of Pyridine Hydroxyl Groups

Pyridine Substrate Reagent Reaction Type Product Reference
2-Pyridone Derivatives Alkyl Halides O-Alkylation Aromatic O-Alkyl Pyridine Derivatives

Etherification and Esterification Reactions

The hydroxyl groups at the C2 and C6 positions of the pyridine ring are amenable to etherification and esterification reactions, which can be used to modify the solubility, lipophilicity, and biological activity of the molecule.

Etherification: The formation of ether linkages typically involves the reaction of the hydroxyl groups with alkyl halides or other electrophilic alkylating agents under basic conditions. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, selective O-alkylation of 2-pyridone derivatives has been achieved using TfOH-catalyzed carbenoid insertion, offering a high degree of regioselectivity. nih.govrsc.org While specific studies on this compound are limited, it is anticipated that similar strategies could be employed. The use of a base is crucial to deprotonate the hydroxyl groups, increasing their nucleophilicity.

Reagent/ConditionExpected ProductNotes
Alkyl halide (e.g., CH₃I) / Base (e.g., NaH)2,6-Dialkoxy-4-(aminomethyl)pyridineWilliamson ether synthesis conditions.
Diazoalkane (e.g., CH₂N₂)2,6-Dimethoxy-4-(aminomethyl)pyridineTypically proceeds under mild conditions.
TfOH / Carbenoid precursorRegioselective O-alkylationOffers high regioselectivity for one hydroxyl group. rsc.org

Esterification: The hydroxyl groups can also be converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The dicyclohexylcarbodiimide (B1669883) (DCC)/4-dimethylaminopyridine (DMAP) method is a common and mild procedure for the esterification of carboxylic acids with alcohols. semanticscholar.org This method proceeds under non-acidic conditions and is often effective even with sterically hindered alcohols. Another approach involves the use of coupling additives like Oxyma, which have shown remarkable efficacy in the selective esterification of primary alcohols, even in the presence of water. nih.gov The aminomethyl group would likely require protection prior to esterification to prevent competing N-acylation.

Reagent/ConditionExpected ProductNotes
Acid chloride (e.g., CH₃COCl) / Base (e.g., Pyridine)2,6-Diacetoxy-4-(aminomethyl)pyridineStandard acylation conditions.
Carboxylic acid / DCC / DMAP2,6-Diester derivativeMild conditions, suitable for a range of carboxylic acids. semanticscholar.org
Acetic anhydride / Pyridine2,6-Diacetoxy-4-(aminomethyl)pyridineCommon method for acetylation.

Chelation and Coordination Chemistry with Metal Ions

The this compound scaffold possesses multiple donor atoms (the pyridine nitrogen, the amino nitrogen, and the two hydroxyl oxygens), making it an excellent candidate for a multidentate ligand in coordination chemistry. youtube.com The arrangement of these donor atoms allows for the formation of stable chelate rings with various metal ions. ias.ac.inresearchgate.net

The coordination behavior is dependent on the metal ion's size, charge, and preferred coordination geometry. rsc.orgnih.gov The aminomethylpyridine moiety is a well-established bidentate ligand, coordinating through the pyridine and amino nitrogen atoms to form a stable five-membered chelate ring. nih.gov The hydroxyl groups can also participate in coordination, either in their neutral form or as deprotonated alkoxides, leading to the formation of additional chelate rings and potentially higher coordination numbers.

Studies on related aminopyridine and dihydroxypyrimidine ligands have demonstrated their ability to form stable complexes with a variety of transition metals, including copper(II) and iron(II). ias.ac.inmonash.edu For example, the interaction of Pd(II) complexes with 2,6-disubstituted pyridines has been studied to understand metal-ion-mediated recognition of nucleobases. nih.gov

The chelation properties of this compound can be utilized in various applications, such as the development of metal-based catalysts, sensors for metal ion detection, and the design of therapeutic agents that target metalloenzymes. nih.gov

Metal IonPotential Coordination SitesPotential Complex Geometry
Cu(II)Pyridine N, Amino N, Hydroxyl OSquare planar or distorted octahedral
Fe(II)/Fe(III)Pyridine N, Amino N, Hydroxyl OOctahedral
Zn(II)Pyridine N, Amino N, Hydroxyl OTetrahedral or octahedral
Ni(II)Pyridine N, Amino N, Hydroxyl OSquare planar or octahedral

Regioselective Transformations

The pyridine ring in this compound is susceptible to electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The hydroxyl groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution, while the aminomethyl group is also an activating, ortho-, para-directing group. libretexts.orgyoutube.com

Given the positions of the hydroxyl groups at C2 and C6, electrophilic substitution would be directed towards the C3 and C5 positions. The inherent electronic properties of the pyridine ring, which is generally less reactive towards electrophiles than benzene, must also be considered. wikipedia.orguoanbar.edu.iqyoutube.com However, the activating nature of the hydroxyl groups can overcome this deactivation. For instance, the C3 selective hydroxylation of pyridines has been achieved via photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgacs.org

Conversely, nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom and is typically favored at the C2 and C4 positions. wikipedia.org The presence of good leaving groups at these positions would be necessary for such reactions to occur.

Coordination Chemistry and Supramolecular Assemblies of 4 Aminomethyl Pyridine 2,6 Diol Ligands

Design and Synthesis of Metal Complexes

The design of metal complexes with ligands related to 4-(aminomethyl)pyridine-2,6-diol is centered on the versatile coordination capabilities of the pyridine (B92270) ring and its functional groups. The pyridine-2,6-diol moiety, often used in its dicarboxylate form (pyridine-2,6-dicarboxylate or pydc), typically acts as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. nih.govresearchgate.net The aminomethyl group at the 4-position provides an additional site for coordination or, more frequently, a point of intermolecular interaction through hydrogen bonding, which is crucial for building larger assemblies. researchgate.net

The synthesis of these complexes is often achieved through straightforward, one-pot reactions. researchgate.net This method typically involves combining a metal salt (e.g., chlorides or nitrates of transition metals like Cu(II), Zn(II), Co(II), or Fe(II)) with the ligand in a suitable solvent, such as water or ethanol. researchgate.netekb.eg The reaction mixture is often heated under reflux for several hours to facilitate the complex formation. ekb.eg Upon cooling, the solid metal complex precipitates and can be isolated by filtration. Characterization of the resulting complexes is performed using a suite of analytical techniques, including single-crystal X-ray diffraction, FTIR spectroscopy, and thermal analysis, to confirm their structure and composition. researchgate.netnih.gov

For instance, the synthesis of zinc(II) and cobalt(II) complexes with pyridine-2,6-dicarboxylic acid and 4-aminopyridine (B3432731) has been successfully demonstrated using this one-pot methodology in water. researchgate.net Similarly, various transition metal complexes with 4-aminopyridine have been prepared by refluxing the metal salt and the ligand in ethanol. ekb.eg

Table 1: Examples of Synthesis Methods for Related Metal Complexes

Metal Ion Ligands Solvent Method Reference
Zn(II) Pyridine-2,6-dicarboxylic acid, 4-aminopyridine Water One-pot reaction researchgate.net
Co(II) Pyridine-2,6-dicarboxylic acid, 4-aminopyridine Water One-pot reaction researchgate.net
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) 4-aminopyridine Ethanol Reflux for ~6 hours ekb.eg

Structural Aspects of Coordination Compounds

The structural architecture of coordination compounds derived from the this compound framework is influenced by several key factors, including the coordination geometry of the metal ion, ligand isomerism, and the nature of the counteranion.

Coordination Geometry: Metal ions like Cu(II), Zn(II), and Ni(II) commonly adopt distorted octahedral or tetrahedral geometries in these complexes. researchgate.netresearchgate.net In an octahedral arrangement involving a ligand like pyridine-2,6-dicarboxylate (B1240393), the ligand coordinates in a tridentate fashion via its two carboxylate oxygens and the central pyridine nitrogen. researchgate.net The remaining coordination sites on the metal are typically occupied by other ligands, such as 4-aminopyridine, or solvent molecules like water. researchgate.net

Ligand Isomerism: The use of isomeric ligands can lead to vastly different structural outcomes. A study on silver(I) complexes demonstrated this by comparing two isomers: 4,6-bis(2-pyridyl)-2-aminopyrimidine (with two chelating sites) and 4-(2-pyridyl)-6-(4-pyridyl)-2-aminopyrimidine (with one chelating site and one bridging unit). nih.gov The first ligand formed a simple dimer, while the second, with its bridging capability, assembled into a two-dimensional network. nih.gov This illustrates how subtle changes in ligand design can dramatically alter the resulting supramolecular structure.

Counteranion Effects: The choice of counteranion present during crystallization plays a critical role in directing the final architecture of the solid-state assembly. Different anions (e.g., NO₃⁻, ClO₄⁻, CF₃SO₃⁻) can influence the dimensionality of the coordination polymer. nih.govnih.gov For example, reacting a Ni(II) complex with a perchlorate (B79767) anion resulted in a 1-D chain structure, but switching the anion to nitrate (B79036) led to a 3-D network. nih.gov Similarly, in the synthesis of silver(I) complexes, the nitrate anion produced a dimeric structure, while the trifluoromethanesulfonate (B1224126) anion yielded a 1-D "V-shaped" chain, and the thiocyanate (B1210189) anion resulted in a 1-D ladder structure. nih.gov These effects arise from the different sizes, shapes, and hydrogen-bonding capabilities of the counteranions, which mediate the interactions between adjacent metal-ligand units.

Table 2: Influence of Counteranions on Supramolecular Structure

Ligand Metal Ion Counteranion Resulting Structure Reference
N,N'-Di(pyrazin-2-yl)pyridine-2,6-diamine Ni(II) Perchlorate (ClO₄⁻) 1-D Chain nih.gov
N,N'-Di(pyrazin-2-yl)pyridine-2,6-diamine Ni(II) Nitrate (NO₃⁻) 3-D Network nih.gov
4,6-bis(2-pyridyl)-2-aminopyrimidine Ag(I) Nitrate (NO₃⁻) Dimer Ag₂L₂₂ nih.gov

Self-Assembly Processes and Supramolecular Architectures

The principles of self-assembly are central to the coordination chemistry of this compound and its analogues. Through a combination of strong metal-ligand coordination bonds and weaker noncovalent interactions, simple molecular units can spontaneously organize into well-defined, higher-order supramolecular architectures.

Hydrogen bonding is a dominant force in the self-assembly of these systems. The amino group of the ligand is an excellent hydrogen-bond donor, while the oxygen atoms of the diol/dicarboxylate groups and the counteranions can act as acceptors. nih.gov These N-H···O interactions are instrumental in linking individual complex molecules or 1-D chains into more complex two- or three-dimensional networks. researchgate.net The presence of co-crystallized water molecules can also facilitate the formation of extensive hydrogen-bond networks, further stabilizing the crystal lattice. nih.gov

The result of these self-assembly processes is the formation of coordination polymers with diverse dimensionalities, from simple 1-D chains to intricate 2-D grids and 3-D frameworks. nih.govnih.govresearchgate.net For example, Ni(II) complexes have been shown to form 1-D chains, double chains, or 3-D networks depending on the counteranion and the presence of solvent molecules, all mediated by hydrogen bonds. nih.gov Similarly, the reaction of a flexible, twisted ligand, 4,4′-dithiobis(pyridine), with copper(II) carboxylates leads to the self-assembly of 1-D coordination polymers, such as zigzag chains and porous honeycomb-like structures. researchgate.net

Applications in Catalysis and Materials Science

The unique structural features of metal complexes derived from aminopyridine-based ligands make them promising candidates for applications in catalysis and materials science.

Catalysis: The amino-pyridine ligand scaffold has been widely utilized in the development of base metal catalysts. nsf.gov Iron(II) complexes bearing substituted amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP) of styrene. nsf.gov In a different application, an iron-based metal-organic framework (MOF) constructed from 4′-pyridyl-2,2′:6′,2′′-terpyridine was used as a recyclable precatalyst for the hydroboration of alkynes, an important transformation in organic synthesis. nih.gov The catalytic activity of a Ni(II)-4-aminopyridine complex has also been demonstrated in the removal of organic dyes from wastewater. ekb.eg

Table 3: Catalytic Applications of Related Aminopyridine Complexes

Catalyst Reaction Substrate Key Finding Reference
[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂ Atom Transfer Radical Polymerization (ATRP) Styrene Catalyzes polymerization at 120 °C nsf.gov
Fe-based MOF with pytpy ligand Hydroboration Alkynes Recyclable catalyst for syn-selective hydroboration nih.gov

Materials Science (Hydrogels): A significant application in materials science is the development of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are of great interest for biomedical applications. researchgate.net Metal-organic complexes can be embedded within a polymer matrix to create functional hydrogels. For example, cobalt(II) and zinc(II) complexes containing pyridine-2,6-dicarboxylate and 4-aminopyridine have been incorporated into hydrogels, which were then investigated for their antimicrobial properties. researchgate.net Such materials hold potential for use in drug delivery systems or as advanced wound dressings, combining the structural properties of the hydrogel with the biological activity of the metal complex. researchgate.net

Biological Applications and Mechanistic Insights

Investigation of Enzyme Inhibition Profiles

The unique structural features of 4-(aminomethyl)pyridine-2,6-diol make it a molecule of interest for enzyme inhibition studies. Research into related compounds provides a framework for its potential interactions with various enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies

Direct inhibitory studies on this compound against dipeptidyl peptidase-4 (DPP-4) are not extensively documented in the reviewed literature. However, the potential for aminomethyl-pyridine scaffolds to act as DPP-4 inhibitors has been explored. A study on a series of 5-aminomethyl-4-aryl-pyridines demonstrated that these compounds can exhibit potent and selective DPP-4 inhibition. nih.gov In this particular study, the substitution pattern on the pyridine (B92270) ring was found to be critical for inhibitory activity. nih.gov

For instance, compounds with a 5-aminomethyl group, as opposed to other positional isomers, showed significant inhibitory potential. nih.gov Optimization of this scaffold led to the identification of compounds with IC50 values in the nanomolar range, comparable to established DPP-4 inhibitors like Vildagliptin and Sitagliptin. nih.gov One of the most potent analogues, 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, displayed an IC50 of 10 nM for DPP-4 and showed high selectivity over the related enzyme DPP-8. nih.govnih.gov The mechanism of inhibition for these aminomethyl-pyridines was determined to be competitive and reversible. nih.gov

While these findings are for structurally related compounds and not for this compound itself, they suggest that the aminomethyl-pyridine core could be a valuable pharmacophore for DPP-4 inhibition. The specific impact of the 2,6-diol substitution pattern on this activity remains to be elucidated through direct experimental investigation.

Table 1: DPP-4 and DPP-8 Inhibition by a Series of 5-Aminomethyl-4-aryl-pyridine Derivatives

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)
4e-2 11Not Reported
4e-7 106600

Source: Kaczanowska, K., et al., 2010. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

There is currently no available scientific literature detailing the direct inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound. Research into CDK2 inhibitors has explored other heterocyclic scaffolds, such as (4-pyrazolyl)-2-aminopyrimidines, which have shown high potency and selectivity. nih.gov These studies have led to the discovery of compounds with IC50 values in the nanomolar range and have demonstrated anti-tumor activity in preclinical models. nih.gov However, the potential for pyridine-based compounds like this compound to inhibit CDK2 remains an uninvestigated area.

Cholinesterase Inhibition

Specific studies on the cholinesterase inhibitory activity of this compound have not been identified in the current body of scientific literature. However, research on other pyridine derivatives has shown moderate activity. For example, derivatives of 2-amino-4,6-dimethylpyridine (B145770) were found to be moderately active inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds indicated that factors such as increased molecular volume and the substitution of the amide oxygen with sulfur could enhance binding affinity. nih.gov Despite these findings, the inhibitory potency of these aminopyridine derivatives remained weaker than that of the established inhibitor tacrine. nih.gov

Telomerase Inhibition and Other Oncogenic Pathway Targets

Direct evidence for the inhibition of telomerase or other oncogenic pathway targets by this compound is not present in the available literature. The field of telomerase inhibition has focused on other structural classes, such as substituted acridine (B1665455) derivatives, which are designed to stabilize G-quadruplex structures in telomeric DNA. nih.gov These acridine-based inhibitors have demonstrated IC50 values in the low micromolar range. nih.gov Similarly, molecules like TMPyP4 and pyridostatin (B1662821) are known to inhibit telomerase by stabilizing G-quadruplexes. nih.govbiorxiv.org The potential for this compound to interact with such structures or other oncogenic targets has not been explored.

GlcN6P Synthase Docking and Activity

There are no specific studies available that have investigated the docking or inhibitory activity of this compound against Glucosamine-6-phosphate (GlcN-6-P) synthase.

Anti-proliferative Activity and Cell Cycle Modulation

The potential anti-proliferative effects and cell cycle modulation by this compound have not been directly investigated in published studies. However, a broader analysis of pyridine derivatives suggests that certain structural features can contribute to anti-proliferative activity. A review of various pyridine derivatives has indicated that the presence and position of hydroxyl (-OH) and amino (-NH2) groups can enhance their anti-proliferative effects against cancerous cell lines. nih.gov For instance, studies on other pyridine derivatives have shown that the introduction of hydroxyl groups can lead to a reduction in IC50 values, indicating increased potency. nih.gov

While these general observations from related compounds are encouraging, specific data on the anti-proliferative IC50 values of this compound against various cancer cell lines are not available. Furthermore, there is no information regarding its effects on cell cycle progression. The dysregulation of the cell cycle is a key feature of cancer, and inhibitors of cyclin-dependent kinases (CDKs) like CDK4/6 are known to induce cell cycle arrest. nih.gov Future studies would be necessary to determine if this compound possesses similar capabilities.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of phenolic and pyridine-containing compounds is a subject of considerable research interest. The dihydroxy-substituted pyridine ring in this compound suggests that it may possess antioxidant and radical scavenging properties. The mechanisms by which such compounds can exert an antioxidant effect are generally categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).

The presence of hydroxyl groups on the pyridine ring is a key structural feature that could contribute to antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups, thereby stabilizing the radical and terminating oxidative chain reactions. The resulting phenoxyl radical is often stabilized by resonance.

Although direct studies on this compound are lacking, research on other dihydropyridine (B1217469) derivatives has demonstrated their capacity to act as antioxidants. Some 1,4-dihydropyridine (B1200194) (1,4-DHP) amphiphiles have shown antiradical activities, with some exhibiting 27–40% activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) tests. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from the dihydropyridine ring.

The radical scavenging activity of various compounds can be assessed using assays such as the DPPH radical scavenging assay. For instance, a supramolecular copper (II) complex derived from pyridine-2,6-dicarboxylic acid demonstrated significant radical scavenging activity, highlighting the potential of the pyridine scaffold in mediating antioxidant effects.

It is important to note that the specific antioxidant capacity of this compound would need to be determined through direct experimental evaluation using standard assays like DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity) assays.

Antimicrobial Activities against Bacterial and Fungal Strains

The pyridine nucleus is a common structural motif in many compounds exhibiting antimicrobial properties. nih.gov Various derivatives of pyridine have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. While no specific antimicrobial data for this compound was found, the broader class of pyridine compounds has shown promise in this area.

For example, certain Mannich bases of pyrol-pyridine have demonstrated moderate antimicrobial activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungi like Aspergillus oryzae and Aspergillus fumigates. nih.gov Similarly, some pyridinium (B92312) salts have been shown to possess antimicrobial properties, with their mechanism of action often attributed to their effect on the cell wall of microorganisms. mdpi.com

The antimicrobial activity of pyridine derivatives is often influenced by the nature and position of substituents on the pyridine ring. For instance, studies on nicotinic acid benzylidene hydrazide derivatives indicated that compounds with nitro and dimethoxy substituents were among the most active against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov

The potential antimicrobial activity of this compound would likely be influenced by its specific substitution pattern. The presence of the aminomethyl group and the hydroxyl groups could play a role in its interaction with microbial targets. However, without experimental data, its antimicrobial spectrum and potency remain speculative.

Table 1: Examples of Antimicrobial Activity of Pyridine Derivatives

Compound TypeTest OrganismsObserved Activity
Mannich pyrol-pyridine basesEscherichia coli, Salmonella typhi, Bacillus subtilis, Aspergillus oryzae, Aspergillus fumigatesModerate antimicrobial activity. nih.gov
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerSome derivatives showed activity comparable to standard drugs. nih.gov
Pyridinium saltsStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansDisplayed antibacterial activity, particularly against Gram-positive bacteria. mdpi.com

Interaction with Biological Targets Beyond Enzymes

The ability of small molecules to interact with non-enzymatic biological targets, such as modulating protein-protein interactions or binding to nucleic acids, is a growing area of drug discovery.

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is implicated in various diseases. nih.govnih.gov Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. nih.gov The pyridine scaffold is present in molecules that have been investigated as PPI modulators.

While there is no direct evidence of this compound acting as a PPI modulator, its structural features suggest potential for such interactions. The aromatic pyridine ring could participate in aromatic stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) at the interface of a protein complex. nih.gov The aminomethyl and hydroxyl groups could form hydrogen bonds and electrostatic interactions, further contributing to binding affinity and specificity.

The development of small molecule PPI modulators is a challenging field, often requiring a deep understanding of the "hot spots" at the protein-protein interface. nih.gov Computational modeling and high-throughput screening are common approaches to identify novel PPI modulators.

Small molecules that can interact with nucleic acids or modulate the interactions between nucleic acids and proteins have potential applications in various therapeutic areas, including cancer and viral infections. The pyridine ring, being an aromatic heterocycle, has the potential to interact with the bases of DNA and RNA through stacking interactions. nih.gov

The aminomethyl group of this compound could also play a role in nucleic acid binding. The positively charged amino group (at physiological pH) could interact with the negatively charged phosphate (B84403) backbone of nucleic acids.

While specific studies on the interaction of this compound with nucleic acids are not available, research on other nitrogen-containing heterocyclic compounds has shown their ability to bind to DNA and influence its structure and function. For instance, some dihydropyridine analogs have been found to induce DNA damage in cancer cells. mdpi.com

Bio-conjugation and Prodrug Design Considerations

The chemical structure of this compound offers several handles for bioconjugation and prodrug design, which are strategies used to improve the pharmacokinetic and pharmacodynamic properties of a compound.

The primary amine of the aminomethyl group is a versatile functional group for bioconjugation. It can be readily coupled to other molecules, such as proteins, peptides, or polymers, through the formation of stable amide bonds. youtube.com This approach could be used to attach this compound to a targeting moiety to enhance its delivery to a specific site of action.

The hydroxyl groups on the pyridine ring also present opportunities for prodrug design. nih.govslideshare.net These hydroxyls could be esterified to create more lipophilic prodrugs that can more easily cross cell membranes. Once inside the cell, these ester linkages can be cleaved by cellular esterases to release the active parent compound. This strategy is often employed to improve the oral bioavailability of drugs. eurekaselect.com The design of prodrugs is a well-established approach to overcome challenges such as poor solubility, rapid metabolism, and lack of site-specificity. nih.govslideshare.neteurekaselect.com

Table 2: Potential Functional Groups of this compound for Bioconjugation and Prodrug Design

Functional GroupPotential Application
Aminomethyl groupAmide bond formation for conjugation to proteins, polymers, or targeting ligands. youtube.com
Hydroxyl groupsEsterification to form prodrugs with enhanced lipophilicity and improved cell permeability. nih.govslideshare.net

Future Perspectives and Research Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge is the development of a practical and scalable synthesis for 4-(aminomethyl)pyridine-2,6-diol. organic-chemistry.org Future research should focus on creating efficient, high-yielding, and environmentally friendly synthetic methods. This could involve exploring novel catalytic systems or flow chemistry approaches to minimize waste and improve safety.

Advanced Spectroscopic and Structural Characterization Techniques

Thorough characterization of the compound is essential. This will require the use of advanced spectroscopic techniques, including two-dimensional NMR spectroscopy, to unambiguously assign all proton and carbon signals. Single-crystal X-ray diffraction will be crucial for determining its solid-state structure and elucidating the details of its hydrogen-bonding networks.

Integration of Computational Methods for Rational Design

Computational chemistry will play a vital role in accelerating the research and development of this molecule. nih.govnih.gov DFT calculations can be used to predict its geometric and electronic properties, spectroscopic signatures, and thermodynamic parameters. Molecular docking studies can help in identifying potential biological targets for medicinal chemistry applications.

Exploration of Novel Biological Targets and Therapeutic Applications

A significant area for future research is the investigation of the biological activity of this compound and its derivatives. acs.org Screening against a wide range of biological targets, including enzymes and receptors, could uncover novel therapeutic applications. Structure-activity relationship (SAR) studies will be essential for optimizing its biological profile.

Supramolecular Chemistry and Advanced Materials Development

The rich hydrogen-bonding capabilities and coordination potential of this molecule make it a fascinating target for supramolecular chemistry. rsc.orgacs.org Future work could focus on the design and synthesis of novel supramolecular assemblies, such as gels, liquid crystals, and porous materials, based on this scaffold. The development of new functional materials with tailored optical, electronic, or catalytic properties is a particularly exciting prospect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)pyridine-2,6-diol?

  • Methodology : A common approach involves functionalizing pyridine-2,6-dicarboxylic acid (DPA) derivatives. For example, intermediates like dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate can be synthesized via esterification and subsequent reduction/amination steps . outlines a procedure where hydroxymethyl groups are introduced via chloromethylation (using SOCl₂) followed by amination (e.g., with NH₃/MeOH). Optimize reaction conditions (temperature, solvent, catalyst) based on yield and purity metrics from HPLC or NMR .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization .

Q. How should researchers handle this compound given its toxicity?

  • Safety Protocols : The compound’s acute toxicity (oral LD₅₀ < 300 mg/kg) and skin corrosion hazards (Category 1B) require strict PPE: nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize aqueous waste with dilute HCl (pH 4–6) before disposal. Solid waste should be incinerated in a certified facility .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Resolve tautomeric forms (e.g., diol vs. keto-enol) using DMSO-d₆ or CDCl₃. Peaks for aminomethyl (–CH₂NH₂) typically appear at δ 3.8–4.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy. For C₇H₉N₂O₂, expected m/z = 153.0664 .
    • Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can this compound be functionalized for coordination chemistry applications?

  • Ligand Design : The compound’s diol and aminomethyl groups enable chelation of lanthanides (e.g., Tb³⁺, Eu³⁺). Synthesize complexes by refluxing the ligand with LnCl₃·6H₂O in ethanol/water (1:1) at 80°C for 6 hours. Characterize via luminescence spectroscopy and elemental analysis .
  • Challenges : Competing protonation of the amino group at low pH may reduce coordination efficiency. Optimize pH (6–8) using ammonium acetate buffers .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Data Reconciliation : While reports solubility in polar solvents (DMF, DMSO), notes limited solubility in aqueous media. Conduct systematic solubility tests:

Prepare saturated solutions in 10 solvents (e.g., H₂O, MeOH, THF).

Quantify solubility via gravimetry or UV-Vis calibration curves.

Correlate results with solvent polarity (logP) and hydrogen-bonding capacity .

  • Table : Example Solubility Data (mg/mL, 25°C)

SolventSolubility
H₂O12.3
DMSO89.7
MeOH45.2

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Modeling : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies nucleophilic/electrophilic sites (e.g., amino group for Schiff base formation) .
  • Reaction Feasibility : Compare activation energies (ΔG‡) for proposed pathways (e.g., amidation vs. alkylation). Validate with experimental kinetics (e.g., stopped-flow UV-Vis) .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace Pd(OAc)₂ with cheaper Ni catalysts in cross-coupling steps, ensuring >95% yield via in situ IR monitoring .
  • Contaminant Analysis : Screen for trace metal impurities (e.g., Pd, Cu) using ICP-MS if the compound is intended for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.